molecular formula C11H19NO4 B8674711 N-Boc-allylglycine methyl ester

N-Boc-allylglycine methyl ester

Cat. No.: B8674711
M. Wt: 229.27 g/mol
InChI Key: YNPJYWAVLAOOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-allylglycine methyl ester is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]acetate

InChI

InChI=1S/C11H19NO4/c1-6-7-12(8-9(13)15-5)10(14)16-11(2,3)4/h6H,1,7-8H2,2-5H3

InChI Key

YNPJYWAVLAOOOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Trimethylsilyldiazomethane (2N, in hexane) (12 ml) was added dropwise to a solution of N-Boc-allylglycine (3.09 g) in dichloromethane/methanol (2/1) mixture (30 ml), and the resulting mixture was stirred at room temperature for 3 hours. After concentrating the reaction solution, the residue was purified by column chromatography (silica gel, eluent: cyclohexane/ethyl acetate=20/1-10/1) to obtain N-Boc-allylglycine methyl ester (3.11 g). NMR (H1, CDCl3): δ 2.43-2.55 (2H, m), 3.72 (3H, s), 4.34-4.39 (1H, brm), 5.02 (1H, brs), 5.09-5.13 (2H, m), 5.62-5.72 (1H, m)
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
3.09 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
30 mL
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of acetyloxy[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl ester (Ref. Tetrahedron Lett. 1994, 35 3669, 21.1 g, 85.7 mmol), zinc (11.2 g, 171.42 mmol) and DMF (100 mL) at 0° C. is added allylbromide (14.8 mL, 171.4 mmol) dropwise. The reaction is warmed to room temperature and stirred overnight. The mixture is diluted with 0.1N HCl and hexane/EtOAc (2:1), filtered, the reaction mixture is then extracted three times with hexane/EtOAc (2:1). The combined EtOAc layer is washed twice with 0.1 N HCl, brine/H2O, brine, dried over MgSO4, and concentrated under reduced pressure to give an oil.
Name
acetyloxy[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl ester
Quantity
21.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
11.2 g
Type
catalyst
Reaction Step One
Quantity
14.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of tert-Butyl allylcarbamate (7.2 g, 46 mmol) in THF at −78° C. was added LDA (31 mL, 1.5 M in cyclohexane) by syringe. The reaction was allowed to stir for 10 minutes before methyl bromoacetate (7.0 g, 46 mmol) was added. The reaction was then allowed to warm to RT. The reaction was quenched with water, extracted with EtOAc, dried over magnesium sulfate, and purified by silica gel chromatography (with 15% EtOAc-Hexanes). Removal of solvents provided the title compound. LC-MS (IE, m/z): 130 [M−Boc+1]+.
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two

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